molecular formula C13H15BrO4 B12076548 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid

4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid

Cat. No.: B12076548
M. Wt: 315.16 g/mol
InChI Key: FGURYZGVOAWMJO-UHFFFAOYSA-N
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Description

4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid is an organic compound that features a bromine atom, a benzoic acid moiety, and an oxan-4-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base.

    Oxan-4-ylmethoxy Group Introduction: The oxan-4-ylmethoxy group can be introduced through a nucleophilic substitution reaction involving the corresponding oxan-4-ylmethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound may be used in studies related to enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the oxan-4-ylmethoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxybenzoic acid: Similar structure but lacks the oxan-4-ylmethoxy group.

    4-Bromo-2-methoxybenzaldehyde: Contains a methoxy group and a bromine atom but has an aldehyde group instead of a carboxylic acid.

    3-Bromo-2-methoxypyridin-4-ylboronic acid: Contains a pyridine ring and a boronic acid group, making it structurally different but functionally similar in some reactions.

Uniqueness

4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid is unique due to the presence of the oxan-4-ylmethoxy group, which can impart distinct chemical and physical properties, such as increased solubility or altered reactivity, compared to similar compounds.

Properties

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

4-bromo-2-(oxan-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C13H15BrO4/c14-10-1-2-11(13(15)16)12(7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16)

InChI Key

FGURYZGVOAWMJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

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